Pyridine, 2-(3,4-dichlorophenoxy)-6-(methylsulfonyl)-

Description

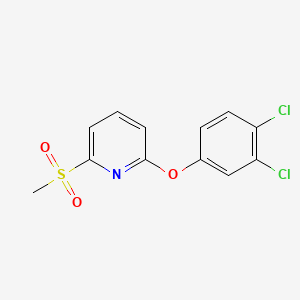

Pyridine, 2-(3,4-dichlorophenoxy)-6-(methylsulfonyl)-, is a halogenated pyridine derivative featuring a 3,4-dichlorophenoxy substituent at the 2-position and a methylsulfonyl group at the 6-position. Such substitutions are common in agrochemical and pharmaceutical intermediates due to their electronic and steric effects on molecular interactions .

Properties

CAS No. |

85331-21-1 |

|---|---|

Molecular Formula |

C12H9Cl2NO3S |

Molecular Weight |

318.2 g/mol |

IUPAC Name |

2-(3,4-dichlorophenoxy)-6-methylsulfonylpyridine |

InChI |

InChI=1S/C12H9Cl2NO3S/c1-19(16,17)12-4-2-3-11(15-12)18-8-5-6-9(13)10(14)7-8/h2-7H,1H3 |

InChI Key |

KBCUPDAYKULMPT-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=N1)OC2=CC(=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 2-(3,4-dichlorophenoxy)-6-(methylsulfonyl)- typically involves the reaction of 2-chloropyridine with 3,4-dichlorophenol in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then treated with methylsulfonyl chloride in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 2-(3,4-dichlorophenoxy)-6-(methylsulfonyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products

Oxidation: Formation of corresponding sulfone derivatives.

Reduction: Formation of the corresponding amine derivatives.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Pyridine, 2-(3,4-dichlorophenoxy)-6-(methylsulfonyl)- is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studying the effects of chlorinated compounds on biological systems.

Medicine: Investigating potential therapeutic properties.

Industry: Used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Pyridine, 2-(3,4-dichlorophenoxy)-6-(methylsulfonyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The presence of the dichlorophenoxy group enhances its binding affinity, while the methylsulfonyl group can influence its solubility and stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Pyridine, 2-(3,4-dichlorophenoxy)-6-(methylsulfonyl)- can be contextualized by comparing it to analogous pyridine derivatives documented in recent literature. Below is a systematic analysis:

Structural Analogues with Halogen and Sulfur Substituents

a) 2-(3-Chlorophenyl)-4-(methylthio)-6-[3-(trifluoromethyl)phenyl]pyridine (CAS 144320-18-3)

- Substituents : 3-chlorophenyl (position 2), methylthio (position 4), trifluoromethylphenyl (position 6).

- Key Differences: The methylthio group (−SMe) in this compound is less polar than the methylsulfonyl (−SO₂Me) group in the target compound, reducing water solubility. The trifluoromethyl group (−CF₃) enhances metabolic stability compared to the dichlorophenoxy group, as seen in fluorinated agrochemicals .

b) 2-(3,4-Dichlorophenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile (CAS 252060-06-3)

- Substituents: 3,4-dichlorophenoxy (position 2), trifluoromethylphenyl (position 6), carbonitrile (position 3).

- The trifluoromethylphenyl substituent at position 6 may confer higher thermal stability but lower biodegradability than the methylsulfonyl group .

c) 2-[(3,4-Dichlorobenzyl)sulfanyl]-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone

- Substituents : Dichlorobenzylsulfanyl (position 2), phenyl (position 3), trifluoromethyl (position 6).

- Key Differences: This is a pyrimidinone derivative, differing in the core heterocycle (pyrimidine vs. pyridine), which alters hydrogen-bonding capacity and aromaticity. The sulfanyl (−S−) linker may improve metal-binding properties compared to the ether-linked dichlorophenoxy group in the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.